molecular formula C16H22N2O4 B2770425 oxan-4-yl 3-[(6-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxylate CAS No. 1903038-37-8

oxan-4-yl 3-[(6-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxylate

Cat. No.: B2770425
CAS No.: 1903038-37-8
M. Wt: 306.362
InChI Key: DYFSWVFRIFCMGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydro-2H-pyran-4-yl 3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include exploring its potential applications, studying its reactivity, and optimizing its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxan-4-yl 3-[(6-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 2-bromo-4-methylpyridine with tetrahydro-2H-pyran-4-amine hydrochloride in the presence of a palladium catalyst and a base such as t-BuONa. The reaction is carried out in dry toluene under an argon atmosphere at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2H-pyran-4-yl 3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydro-2H-pyran-4-yl 3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxylate is unique due to its combination of pyrrolidine, pyran, and pyridine rings, which confer distinct chemical properties and reactivity. This makes it a valuable compound in the synthesis of complex molecules and potential therapeutic agents.

Properties

IUPAC Name

oxan-4-yl 3-(6-methylpyridin-2-yl)oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-12-3-2-4-15(17-12)21-14-5-8-18(11-14)16(19)22-13-6-9-20-10-7-13/h2-4,13-14H,5-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFSWVFRIFCMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)OC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.